molecular formula C11H16N2O3S B1417533 2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid CAS No. 887695-05-8

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid

Cat. No. B1417533
M. Wt: 256.32 g/mol
InChI Key: VCPFOPLMNPZKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid, also known as thiamphenicol, is an antibiotic drug that belongs to the class of amphenicols. It was first discovered in the 1950s and was used as a broad-spectrum antibiotic for the treatment of various bacterial infections.

Scientific Research Applications

Synthesis and Transformation

  • The synthesis of 2,4,6-trisubstituted 5-(2-alkylsulfanylethyl)pyrimidines, including similar compounds, through the condensation of ethyl 2-(2-alkylsulfanylethyl)-3-oxobutanoates with various amidines and thiourea was described by Arutyunyan (2013) in "Russian Journal of Organic Chemistry" (Arutyunyan, 2013).

Chemical Properties

  • A study on the monoclinic polymorph of 2-(pyrimidin-2-ylsulfanyl)acetic acid by Ramos Silva et al. (2011) in "Acta Crystallographica Section E: Structure Reports Online" explored its unique molecular structure and crystal formation (Ramos Silva et al., 2011).

Biological Potential

  • The paper "Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential" by Deohate and Palaspagar (2020) in the "Indian Journal of Chemistry -Section B" discussed the insecticidal and antimicrobial potential of similar pyrimidine derivatives (Deohate & Palaspagar, 2020).

Pharmaceutical Applications

  • Baker and Jordaan (1965) in the "Journal of Heterocyclic Chemistry" explored the synthesis of similar compounds and their effect on dihydrofolic reductase and thymidylate synthetase, indicating potential pharmaceutical applications (Baker & Jordaan, 1965).

Advanced Material Synthesis

  • In the "Journal of medicinal chemistry," Taylor et al. (1992) discussed the synthesis of a compound with a similar structure and its role as an antitumor agent, highlighting the potential use in material synthesis (Taylor et al., 1992).

Photocatalytic Degradation

  • Lee et al. (2003) in "Catalysis Today" examined the effects of pH and surface modification of TiO2 on the photocatalytic degradation of a pyrimidine derivative, showcasing environmental applications (Lee et al., 2003).

properties

IUPAC Name

2-[(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)sulfanyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-8(10(15)16)17-11-12-7(6(2)3)5-9(14)13-11/h5-6,8H,4H2,1-3H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPFOPLMNPZKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NC(=CC(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid
Reactant of Route 2
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid
Reactant of Route 3
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid
Reactant of Route 4
Reactant of Route 4
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid
Reactant of Route 5
Reactant of Route 5
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid
Reactant of Route 6
2-(4-Isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-butyric acid

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